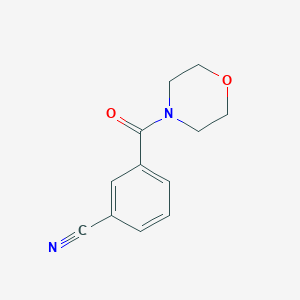

3-(Morpholine-4-carbonyl)benzonitrile

Description

Contextualization of Substituted Benzonitriles and Morpholine (B109124) Derivatives in Synthetic Chemistry

Substituted benzonitriles are a class of aromatic compounds characterized by a benzene (B151609) ring bearing a cyano (-C≡N) group and other substituents. The nitrile group is a valuable functional group in organic synthesis due to its ability to be converted into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles. This versatility makes benzonitrile (B105546) derivatives important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Morpholine, a saturated heterocycle containing both an ether and a secondary amine functional group, is widely recognized as a "privileged scaffold" in medicinal chemistry. ijprs.comresearchgate.net Its incorporation into drug candidates is often associated with favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. ijprs.comresearchgate.net The morpholine ring can also participate in crucial hydrogen bonding interactions with biological targets. researchgate.net Consequently, morpholine derivatives are found in a wide array of approved drugs with diverse therapeutic applications. bldpharm.com

Rationale for Academic Investigation of 3-(Morpholine-4-carbonyl)benzonitrile

The academic investigation into this compound is driven by the synergistic potential of its constituent moieties. The benzonitrile fragment offers a handle for a variety of chemical transformations and can play a role in modulating the electronic properties of the molecule. The morpholine amide portion is expected to enhance the compound's drug-like properties and provide a vector for specific interactions with biological macromolecules.

The exploration of such hybrid molecules is a common strategy in drug discovery, aiming to combine the beneficial attributes of different pharmacophores to create novel compounds with enhanced activity, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties. The specific substitution pattern in this compound, with the morpholine carbonyl group at the meta-position of the benzonitrile, provides a distinct three-dimensional structure that can be explored for its interaction with various biological targets.

Overview of Key Research Areas Pertaining to this compound

While dedicated, in-depth research articles focusing solely on this compound are not extensively available in the public domain, its chemical structure suggests its relevance in several key research areas. Commercial availability from suppliers of chemical building blocks indicates its utility in synthetic chemistry. nih.gov The primary areas of interest for a compound of this nature would logically include:

Synthetic Methodology: The development of efficient and scalable synthetic routes to this compound and its derivatives is a fundamental area of research. A common approach involves the amidation reaction between 3-cyanobenzoyl chloride and morpholine.

Medicinal Chemistry: A significant focus of research would be the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents. Given the broad biological activities of both benzonitriles and morpholines, this compound could serve as a scaffold for the development of inhibitors for various enzymes or ligands for different receptors.

Physicochemical and Structural Analysis: Detailed characterization of the compound's properties, including its solid-state structure, conformational preferences, and electronic properties, is crucial for understanding its behavior and for rational drug design. Spectroscopic data such as NMR and mass spectrometry are essential for its unambiguous identification. bldpharm.com

Properties

IUPAC Name |

3-(morpholine-4-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-9-10-2-1-3-11(8-10)12(15)14-4-6-16-7-5-14/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBITPIXEVAFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640891 | |

| Record name | 3-(Morpholine-4-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017035-26-5 | |

| Record name | 3-(Morpholine-4-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 3 Morpholine 4 Carbonyl Benzonitrile and Analogues

Mechanistic Studies of Hydrolytic Pathways

The hydrolytic stability of the carbonyl-morpholine bond is a critical aspect of the molecule's chemical profile, particularly under alkaline conditions.

The alkaline hydrolysis of amide bonds, such as the carbonyl-morpholine linkage, typically proceeds through a nucleophilic acyl substitution mechanism. For related aromatic amide structures, the reaction is often first order in base. rsc.org The generally accepted pathway is the bimolecular base-catalyzed acyl-oxygen cleavage (BAC2) mechanism. nih.gov

This process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon atom. This addition step leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the cleavage of the carbon-nitrogen bond and the departure of the morpholine (B109124) moiety as an anion, which is then protonated by the solvent.

General BAC2 Mechanism for Amide Hydrolysis:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A transient, negatively charged tetrahedral intermediate is formed.

Bond Cleavage: The intermediate collapses, breaking the C-N bond and expelling the morpholinide anion.

Protonation: The morpholinide anion is protonated by water to form morpholine, and the carboxylic acid is deprotonated to form a carboxylate salt.

Studies on analogous compounds, such as 4-(2-formylbenzoyl)morpholine, have provided kinetic data that support these mechanistic suggestions, with activation parameters being used to probe the transition state of the reaction. rsc.org

Intramolecular catalysis can significantly accelerate hydrolysis rates when a catalytic group is positioned proximally to the reacting center. libretexts.orgrsc.org In analogues of 3-(Morpholine-4-carbonyl)benzonitrile that possess ortho-substituents, such as a formyl or carboxyl group, the rate of hydrolysis can be enhanced. For instance, the alkaline hydrolysis of 4-(2-formylbenzoyl)morpholine is facilitated by intramolecular catalysis from the neighboring carbonyl group. rsc.org

This phenomenon arises because the neighboring group can act as a general base or a nucleophile, effectively increasing its local concentration at the reaction site. libretexts.org In the case of a neighboring aldehyde, it can be hydrated in the presence of a hydroxide anion to form a geminal diol, which then acts as a potent intramolecular nucleophile, attacking the amide carbonyl group. rsc.org This leads to a substantial rate enhancement compared to intermolecular catalysis. The rate of this intramolecularly catalyzed reaction can be orders of magnitude greater than that of a comparable bimolecular reaction. libretexts.org

| Compound Analogue | Catalytic Feature | Observed Effect on Hydrolysis | Reference |

|---|---|---|---|

| Aspirin (Acetylsalicylic acid) | ortho-Carboxyl group | ~100-fold rate increase compared to intermolecular catalysis by acetate (B1210297). | libretexts.org |

| Methyl 2-formylbenzoate | ortho-Formyl group | Significant rate enhancement via intramolecular catalysis. | rsc.orgacs.org |

| 4-(2-Formylbenzoyl)morpholine | ortho-Formyl group | Hydrolysis occurs with intramolecular catalysis from the carbonyl group. | rsc.org |

Cycloaddition Reactions Involving Benzonitrile (B105546) and Morpholine Moieties

Both the morpholine and benzonitrile components of the title compound can participate in distinct cycloaddition reactions, highlighting the molecule's synthetic versatility.

In certain contexts, the morpholine moiety can act as both a reagent and a solvent in cycloaddition reactions. A notable example is the transition-metal-free defluorinative cycloaddition of gem-difluoroalkenes with organic azides. nih.govnih.govchemrxiv.org In this reaction, morpholine initiates the process by acting as a nucleophile, attacking the α-position of the gem-difluoroalkene. nih.gov This is followed by an elimination of a fluoride (B91410) ion to form an intermediate.

This intermediate then undergoes a [3+2] cycloaddition with an organic azide (B81097) to yield a fully substituted 1,2,3-triazole with a morpholine substituent. The regioselectivity of the final triazole product is dictated by the initial preferential nucleophilic attack of morpholine over the azide. nih.gov Mechanistic studies have confirmed the formation of this addition-elimination intermediate prior to the cycloaddition step. nih.govnih.gov

The benzonitrile moiety can function as a dipolarophile in [3+2] cycloaddition reactions, reacting with 1,3-dipoles such as nitrile oxides and azomethine ylides. researchgate.netnih.gov The reactivity of the C≡N triple bond towards a 1,3-dipole is explained by Frontier Molecular Orbital (FMO) theory. nih.govacs.org These reactions are classified based on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and the dipolarophile.

In a typical reaction, such as with benzonitrile oxide, the interaction between the HOMO of one reactant and the LUMO of the other determines the reaction's facility and regioselectivity. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the molecular mechanism, regiochemistry, and polar nature of these cycloadditions. researchgate.netmdpi.com For instance, the reaction of an in situ generated azomethine ylide with an acrylonitrile (B1666552) derivative bearing a benzothiazole (B30560) group was found to be highly regiospecific, leading to the formation of a single regioisomer. nih.gov

| Reaction Type | Role of Moiety | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Defluorinative Cycloaddition | Morpholine (Nucleophile) | Formation of an addition-elimination intermediate prior to triazolization. | nih.govnih.gov |

| [3+2] Cycloaddition | Benzonitrile (Dipolarophile) | Reaction controlled by Frontier Molecular Orbital (FMO) interactions. | nih.govacs.org |

Nucleophilic Substitution Reactions and Their Scope

The benzonitrile portion of this compound influences the reactivity of the aromatic ring towards nucleophiles. The nitrile group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org

For a nucleophilic aromatic substitution to occur, a suitable leaving group must be present on the aromatic ring, typically positioned ortho or para to the activating group. The mechanism generally proceeds via an addition-elimination pathway. numberanalytics.comlibretexts.org This involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrile group. In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

While this compound itself lacks a conventional leaving group for a typical SNAr reaction, its electronic properties are illustrative. The presence of the meta-substituted carbonyl-morpholine group further modulates the electronic landscape of the ring, but the primary activation for nucleophilic attack comes from the nitrile functionality.

Electrophilic Aromatic Substitution on the Benzonitrile Ring

The reactivity of the benzonitrile ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the cyano group (-CN) and the morpholine-4-carbonyl group. These substituents exert competing influences on the electron density of the aromatic ring, thereby dictating the rate and regioselectivity of reactions with electrophiles.

The cyano group is a well-established deactivating group and a meta-director in electrophilic aromatic substitution. libretexts.org Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. libretexts.org The deactivation is most pronounced at the ortho and para positions relative to the cyano group, which can be illustrated by resonance structures showing a buildup of positive charge at these positions. Consequently, electrophilic attack is directed to the meta position, where the electron density is comparatively higher.

Conversely, the morpholine-4-carbonyl group, as an N-acylated amine (an amide), is generally considered an activating group and an ortho, para-director. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. This donation of electron density activates the ring towards electrophilic attack. However, this activating effect is moderated because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group. This competing resonance diminishes the electron-donating capacity of the nitrogen into the aromatic ring compared to a simple amino group.

In this compound, these two groups are in a meta-relationship to each other. The directing effects of each substituent must be considered to predict the outcome of an electrophilic aromatic substitution reaction. The morpholine-4-carbonyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6 (ortho and para positions). The cyano group at position 3 directs incoming electrophiles to positions 1 and 5 (meta positions relative to itself).

The positions on the benzonitrile ring are influenced as follows:

Position 2: Activated by the ortho-directing morpholine-4-carbonyl group.

Position 4: Activated by the para-directing morpholine-4-carbonyl group.

Position 5: Deactivated by the ortho-position to the cyano group, but meta to the amide. The directing effects are conflicting here.

Position 6: Activated by the ortho-directing morpholine-4-carbonyl group.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively available in the public literature, the expected reactivity can be inferred from studies on related benzonitrile and benzamide (B126) derivatives. For instance, the nitration of benzonitrile yields predominantly 3-nitrobenzonitrile, confirming the meta-directing effect of the cyano group. libretexts.org

The table below summarizes the directing effects of the individual functional groups present in this compound.

| Functional Group | Position on Ring | Type of Director | Activating/Deactivating Effect |

| Morpholine-4-carbonyl | 1 | Ortho, Para | Activating (moderately) |

| Cyano | 3 | Meta | Deactivating (strongly) |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Morpholine 4 Carbonyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(Morpholine-4-carbonyl)benzonitrile in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-resolution ¹H (proton) and ¹³C NMR spectra offer a fundamental map of the molecule's structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, the spectrum is divided into two main regions: the aromatic region and the aliphatic region.

Aromatic Region (typically δ 7.5-8.0 ppm): The four protons on the benzene (B151609) ring are chemically distinct due to the meta substitution pattern. They would appear as a complex multiplet system. For instance, the proton situated between the nitrile and carbonyl groups is expected to be the most deshielded, appearing at the lowest field.

Aliphatic Region (typically δ 3.5-3.9 ppm): The eight protons of the morpholine (B109124) ring are expected to show two distinct signals. Due to the chair conformation of the morpholine ring, the axial and equatorial protons are non-equivalent. However, rapid ring inversion at room temperature often leads to the observation of two averaged signals, each integrating to four protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are typically slightly downfield compared to those adjacent to the oxygen atom (O-CH₂).

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Aromatic and Nitrile Carbons (δ 110-140 ppm): Six distinct signals are expected for the benzonitrile (B105546) portion. The carbon of the nitrile group (C≡N) typically appears around δ 118 ppm, while the quaternary carbon to which it is attached appears further downfield. The other four aromatic carbons (CH) will have distinct chemical shifts reflecting their positions relative to the electron-withdrawing nitrile and carbonyl substituents.

Amide Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and is expected to appear in the range of δ 168-172 ppm.

Morpholine Carbons (δ 40-70 ppm): The carbons of the morpholine ring are expected to produce two signals. The carbons adjacent to the nitrogen (N-CH₂) typically appear in the δ 40-50 ppm range, while the carbons adjacent to the oxygen (O-CH₂) are found further downfield in the δ 65-70 ppm range.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH | 7.5 - 8.0 (m, 4H) | 128.0 - 135.0 |

| Morpholine N-CH₂ | 3.6 - 3.9 (m, 4H) | 40.0 - 50.0 |

| Morpholine O-CH₂ | 3.5 - 3.8 (m, 4H) | 65.0 - 70.0 |

| C-CN (Quaternary) | - | ~112.0 |

| C≡N | - | ~118.0 |

| C-C=O (Quaternary) | - | ~138.0 |

| C=O (Amide) | - | ~170.0 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would confirm the connectivity within the aromatic ring and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive assignment of the carbon signals for all CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying the connectivity across quaternary carbons. For example, correlations would be expected from the N-CH₂ protons of the morpholine ring to the amide carbonyl carbon, and from the aromatic protons to the quaternary carbons of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For this molecule, it could be used to confirm the spatial relationship between the protons on the morpholine ring and the aromatic ring, providing insights into the preferred conformation around the amide bond.

The structure of this compound is not static. Dynamic NMR studies, conducted over a range of temperatures, can reveal information about two key conformational processes:

Morpholine Ring Inversion: Like cyclohexane, the morpholine ring exists in a dynamic equilibrium between two chair conformations. At room temperature, this "ring flip" is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this process can be slowed, leading to the decoalescence of the broad morpholine signals into separate, sharp signals for the axial and equatorial protons. From the coalescence temperature, the energy barrier for this ring inversion can be calculated.

Amide Bond Rotation: The C-N bond of an amide has significant double-bond character, leading to restricted rotation. This can result in two distinct rotamers (isomers due to rotation). For this molecule, this could lead to different chemical environments for the two sides of the morpholine ring. Variable-temperature NMR can be used to study this rotation. If the rotation is slow enough at low temperatures, distinct sets of signals for each rotamer might be observed. The energy barrier for this rotation provides insight into the electronic and steric properties of the amide bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Nitrile (C≡N) Stretch: This group gives rise to a sharp, medium-intensity absorption in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for benzonitrile derivatives.

Amide Carbonyl (C=O) Stretch: The amide carbonyl group produces a very strong and sharp absorption band in the IR spectrum. For tertiary amides like this one, it is typically found between 1630 and 1670 cm⁻¹. Its precise position can be influenced by conjugation with the aromatic ring.

Aromatic C=C Stretches: The benzene ring exhibits several stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the amide C-N bond typically appears in the 1300-1400 cm⁻¹ region.

C-O-C Stretch: The ether linkage within the morpholine ring gives a strong, characteristic C-O-C stretching band, usually found in the 1110-1130 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would be observed in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Medium, Sharp |

| Amide (C=O) | Stretch | 1630 - 1670 | Strong, Sharp |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Amide (C-N) | Stretch | 1300 - 1400 | Medium |

| Ether (C-O-C) | Stretch | 1110 - 1130 | Strong |

| Aromatic (C-H) | Out-of-plane bend | 690 - 900 | Medium to Strong |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to study its fragmentation pattern upon ionization, which can help confirm the structure. The molecular formula of this compound is C₁₂H₁₂N₂O₂, with a calculated monoisotopic mass of approximately 216.090 g/mol .

Molecular Ion Peak ([M]⁺•): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z 216.

Fragmentation Pathways: The structure suggests several predictable fragmentation pathways. The most common cleavages would likely occur at the bonds adjacent to the carbonyl group.

Loss of the Morpholine Ring: Cleavage of the amide C-N bond could lead to the formation of a 3-cyanobenzoyl cation at m/z 130. The other fragment would be the morpholine radical.

Formation of the Morpholinyl Cation: Cleavage could also result in the formation of the N-carbonylmorpholine cation or a related fragment. A peak at m/z 86 is characteristic of the morpholine ring itself, resulting from cleavage and rearrangement.

Loss of CO: The 3-cyanobenzoyl cation (m/z 130) could further lose a molecule of carbon monoxide (CO) to yield a cyanophenyl cation at m/z 102.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the expected geometry of the benzonitrile and morpholine rings and the amide linkage.

Conformation: The analysis would definitively establish the conformation of the morpholine ring (expected to be a chair) and the dihedral angle between the plane of the aromatic ring and the plane of the amide group. This angle is critical for understanding the degree of electronic conjugation between the two parts of the molecule.

Intermolecular Interactions: The crystal structure would reveal how the molecules pack in the solid state, identifying any significant intermolecular forces such as hydrogen bonds (though there are no classical donors, weak C-H···O or C-H···N interactions are possible) or π-π stacking interactions between the aromatic rings. This information is crucial for understanding the material's physical properties. Based on related structures, one might expect the morpholine ring to adopt a standard chair conformation and for the plane of the amide group to be twisted relative to the plane of the benzonitrile ring to minimize steric hindrance.

Single-Crystal X-ray Structure Determination of this compound and Analogues

As of the latest available information, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. The determination of crystal structures for analogous compounds, such as 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, has been documented, revealing details like monoclinic crystal systems and specific space groups. nih.gov However, these parameters are unique to the specific analogue and cannot be attributed to this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Without the crystallographic data for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. Such an analysis would typically involve identifying and quantifying interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the supramolecular architecture. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts, is also contingent on the availability of a solved crystal structure. For related molecules, studies have shown the presence of various interactions, including C-H···O and C-H···F hydrogen bonds, which guide the assembly of molecules into chains or more complex motifs. nih.gov

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is determined by a combination of intramolecular forces and the stabilizing effects of the crystal lattice. For molecules containing a morpholine ring, a chair conformation is typically observed. nih.gov The relative orientation of the morpholine and benzonitrile rings, defined by the dihedral angle between them, is a key conformational feature. In analogues, this angle is influenced by the substitution pattern on the benzene ring. nih.gov However, without the specific structural data for this compound, its precise solid-state conformation, including the puckering parameters of the morpholine ring and the torsion angles defining the orientation of the carbonyl linker, remains undetermined.

Computational and Theoretical Chemistry Investigations of 3 Morpholine 4 Carbonyl Benzonitrile

Molecular Reactivity and Electronic Property Analysis

Beyond static structure, computational methods provide deep insights into how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, stating that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). libretexts.org

For 3-(Morpholine-4-carbonyl)benzonitrile, the HOMO is expected to be localized on the electron-rich morpholine (B109124) and benzoyl portions, which act as the electron-donating group. mdpi.com Conversely, the LUMO would be predominantly centered on the electron-withdrawing benzonitrile (B105546) moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

The table below shows representative FMO energy values and the resulting energy gap, which are crucial for assessing the molecule's electronic properties.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Localized on the morpholine-carbonyl donor fragment. |

| LUMO | -1.8 eV | Localized on the benzonitrile acceptor fragment. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability. |

Note: This data is illustrative, based on typical DFT calculations for donor-acceptor aromatic systems.

Conceptual DFT provides a set of "reactivity indices" that quantify a molecule's reactivity based on its response to adding or removing electrons. These indices are calculated from the HOMO and LUMO energies. nih.gov

Chemical Potential (μ) : Represents the "escaping tendency" of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as η = ELUMO - EHOMO. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These global descriptors provide a quantitative scale for reactivity. A high electrophilicity index indicates a good electron acceptor, while a low chemical hardness suggests higher reactivity.

| Reactivity Index | Formula | Illustrative Value | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV | Indicates the molecule's overall electronic charge sensitivity. |

| Chemical Hardness (η) | ELUMO - EHOMO | 4.70 eV | Suggests high stability and low reactivity. |

| Global Electrophilicity (ω) | μ² / (2η) | 1.83 eV | Moderate electrophilic character. |

Note: Values are calculated from the illustrative HOMO/LUMO energies in the previous table.

In molecules with distinct electron-donating and electron-withdrawing groups, such as this compound, intramolecular charge transfer (ICT) is a key electronic feature. The morpholine-carbonyl group serves as the donor, pushing electron density through the benzene (B151609) ring to the nitrile acceptor group.

Natural Bond Orbital (NBO) analysis is a powerful technique used to analyze charge distribution and the interactions between orbitals. pnrjournal.com NBO analysis quantifies the charge transfer between filled "donor" orbitals and empty "acceptor" orbitals. For this molecule, significant charge transfer would be expected from the lone pair orbitals on the morpholine nitrogen and oxygen atoms into the antibonding π* orbitals of the benzonitrile ring and carbonyl group. pnrjournal.comresearchgate.net This delocalization of electron density stabilizes the molecule. The magnitude of the stabilization energy (E(2)) from NBO analysis indicates the strength of these donor-acceptor interactions. Significant E(2) values confirm the charge transfer character and its contribution to the molecule's electronic structure and stability. researchgate.net

Transition State Calculations for Reaction Pathways and Regioselectivity

Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms, predicting reaction rates, and understanding selectivity. For the synthesis of this compound, which typically involves the acylation of morpholine with a derivative of 3-cyanobenzoic acid (such as 3-cyanobenzoyl chloride), these calculations can provide profound insights.

Using quantum mechanical methods like Density Functional Theory (DFT), the entire reaction energy profile can be mapped. mdpi.comrsc.org This involves optimizing the geometries of the reactants (morpholine and 3-cyanobenzoyl chloride), the product, and any intermediates. The key step is locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, which is crucial for the reaction kinetics.

For this specific reaction, calculations would confirm the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the benzoyl chloride derivative. The regioselectivity is generally straightforward in this amide formation, as the reaction occurs at the highly electrophilic acyl chloride group. However, in more complex scenarios involving substituted benzonitriles, DFT calculations can be instrumental in predicting the outcomes of reactions where multiple sites are reactive. For instance, in 1,3-dipolar cycloadditions involving benzonitrile oxides, DFT calculations have been used to accurately predict which regioisomer will be predominantly formed by comparing the activation energies of the different possible pathways. researchgate.netunimi.it

Table 1: Illustrative Activation Energies for Competing Reaction Pathways in a Hypothetical Reaction This table provides example data to illustrate how transition state calculations are used to determine regioselectivity. The values are not specific to this compound.

| Reaction Pathway | Transition State Energy (kcal/mol) | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Pathway A (forms desired isomer) | 20.5 | 0.0 | Yes |

| Pathway B (forms side-product) | 23.8 | +3.3 | No |

Computational Spectroscopy

Computational spectroscopy is a powerful tool for predicting and interpreting spectroscopic data, aiding in the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. nih.govliverpool.ac.uk The process involves first optimizing the molecule's three-dimensional geometry at a chosen level of theory (e.g., B3LYP/6-31G(d)) and then calculating the nuclear magnetic shielding tensors for each atom. rsc.orgcomporgchem.comaps.org

These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted shifts can be compared with experimental data to confirm the structure or to assign specific signals to specific atoms within the molecule. For this compound, calculations would predict distinct signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the morpholine ring, with the chemical environment of each nucleus influencing its predicted shift. Discrepancies between calculated and experimental values are often minimal, especially when appropriate solvent effects are included in the calculation model. comporgchem.com

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound This table illustrates the typical output of an NMR prediction study. The values are representative and not based on a specific published calculation for this molecule.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| Aromatic H (ortho to CN) | 7.85 | 7.82 | 0.03 |

| Aromatic H (para to CN) | 7.78 | 7.75 | 0.03 |

| Aromatic H (ortho to C=O) | 7.65 | 7.61 | 0.04 |

| Morpholine H (adjacent to N) | 3.75 | 3.72 | 0.03 |

| Morpholine H (adjacent to O) | 3.68 | 3.65 | 0.03 |

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by probing their vibrational modes. diva-portal.org Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.gov

For this compound, DFT calculations would predict characteristic vibrational frequencies for its key functional groups. These would include the strong stretching vibrations of the carbonyl (C=O) group of the amide, typically expected in the 1630-1680 cm⁻¹ region, and the stretching of the nitrile (C≡N) group, usually found around 2220-2240 cm⁻¹. Other calculated vibrations would correspond to the C-H stretches of the aromatic ring, the C-H stretches of the morpholine ring, and various bending and rocking motions throughout the molecule. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. acs.org

Table 3: Representative Calculated IR Frequencies for Key Functional Groups This table shows typical vibrational modes and their expected frequencies for a molecule like this compound.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹, scaled) | Expected Intensity |

|---|---|---|---|

| Nitrile Stretch | -C≡N | ~2230 | Medium |

| Carbonyl Stretch | >C=O (Amide I) | ~1650 | Strong |

| Aromatic C-H Stretch | Ar-H | ~3050-3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | ~2850-2960 | Medium |

| C-N Stretch | Amide/Morpholine | ~1250-1350 | Medium-Strong |

| C-O-C Stretch | Morpholine Ether | ~1115 | Strong |

Molecular Dynamics Simulations and Conformational Sampling

While small molecules like this compound have fewer degrees of freedom than large biomolecules, their flexibility is still crucial to their properties. Molecular dynamics (MD) simulations model the atomic motions of a molecule over time, providing a detailed picture of its dynamic behavior and conformational landscape. tandfonline.comtandfonline.com

An MD simulation would reveal how the molecule behaves in a given environment, such as in a solvent like water or chloroform. rsc.org A key aspect for this compound would be the rotation around the single bond connecting the benzonitrile ring to the carbonyl group. This rotation determines the relative orientation of the planar aromatic ring and the morpholine ring.

Cheminformatics and Machine Learning Applications in Compound Analysis

Cheminformatics and machine learning (ML) are increasingly used to analyze large chemical datasets and build predictive models for various molecular properties. core.ac.ukresearchgate.netnih.gov A molecule like this compound can be represented by a variety of molecular descriptors, which are numerical values that encode its structural and physicochemical features (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices). rsc.org

These descriptors can be used to build Quantitative Structure-Property Relationship (QSPR) models. researchgate.netmdpi.comresearchgate.net If this compound were part of a larger library of molecules tested for a specific property (e.g., solubility, binding affinity to a target), a machine learning algorithm could be trained on this data to predict the properties of new, untested compounds. novartis.comnih.gov Such models are valuable in drug discovery and materials science for rapidly screening virtual libraries of compounds.

Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of complex datasets while retaining most of the important information. nih.gov In chemistry, PCA can be applied to a collection of spectra (e.g., NMR or IR) from a series of related compounds to identify key patterns and correlations. medium.commdpi.commdpi.com

For a study involving this compound and its analogues, one could collect their IR spectra. Each spectrum, consisting of absorbance values at many different wavenumbers, represents a high-dimensional data point. PCA would transform this data, identifying the principal components (PCs) that account for the most variance in the dataset.

A "scores plot" of the first two principal components (PC1 vs. PC2) would show how the compounds cluster based on their spectral similarities. A corresponding "loadings plot" would indicate which spectral regions (i.e., which vibrational bands) are most responsible for the separation between clusters. This can reveal structure-property relationships; for example, if compounds with a certain biological activity all cluster together, the loadings plot would highlight the structural motifs (as reflected by their spectral features) that are correlated with that activity.

Table 4: Table of Compounds

| Compound Name |

|---|

| This compound |

| Morpholine |

| 3-Cyanobenzoic acid |

| 3-Cyanobenzoyl chloride |

Advanced Applications in Organic Synthesis and Materials Science

3-(Morpholine-4-carbonyl)benzonitrile as a Versatile Organic Building Block

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures, including supramolecular complexes and organic molecular constructs. rsc.org In this context, this compound has emerged as a significant and versatile building block in medicinal and organic chemistry. Its utility stems from the unique combination of its two primary structural components: the morpholine (B109124) ring and the benzonitrile (B105546) group.

The morpholine moiety is a prevalent scaffold in biologically relevant molecules and approved pharmaceuticals, valued for its physicochemical properties. rsc.org The benzonitrile unit is also a crucial precursor in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and agrochemicals. acs.orgmedcraveonline.com It can act as an intermediate for numerous functional group transformations and can coordinate with transition metals to form labile complexes that are useful as synthetic intermediates. beilstein-journals.orgresearchgate.net The combination of these two motifs in a single molecule provides a powerful tool for synthetic chemists to introduce both a key heterocyclic system and a reactive cyano group for further molecular elaboration.

The structure of this compound makes it an adept precursor for the synthesis of intricate heterocyclic frameworks, which are central to many areas of chemical and pharmaceutical research. The presence of the benzonitrile group allows for a multitude of chemical transformations, serving as a handle to construct fused ring systems.

Research has demonstrated the role of related morpholine and benzonitrile derivatives in synthesizing complex molecules such as quinolines and triazoles. For instance, a multi-step synthesis starting from 4,7-dichloroquinoline (B193633) utilizes reactions involving benzonitrile and morpholine to ultimately yield N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a complex quinoline (B57606) derivative with potential therapeutic applications. google.com Similarly, morpholine-containing starting materials can be converted through a series of reactions, including the formation of hydrazides and thiosemicarbazides, into 1,2,4-triazole-3-thiol derivatives. nih.gov These examples underscore the capability of the morpholine-benzonitrile scaffold to participate in cyclization and substitution reactions, leading to the generation of diverse and complex heterocyclic structures.

Table 1: Examples of Heterocyclic Systems Synthesized from Morpholine/Benzonitrile Precursors This table is interactive. Click on the headers to sort.

| Starting Material Class | Key Intermediates | Final Heterocyclic System | Reference |

|---|---|---|---|

| Dichloroquinolines / Benzonitriles | N-(quinolin-2-yl)benzamide | N-(Quinolinyl)morpholines | google.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. acs.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds for drug discovery. acs.orgdigitellinc.com

The morpholine moiety, a key feature of this compound, is frequently employed in MCRs. A notable example is a four-component reaction involving arylaldehydes, N,N′-dimethylbarbituric acid, malononitrile, and morpholine. This reaction proceeds without any additional additives at ambient temperature to selectively form a substituted, unsymmetrical ionic scaffold containing both the N,N′-dimethylbarbituric acid and morpholine rings. chemrxiv.org Such scaffolds are of significant interest for biomedical applications, including the development of anti-inflammatory and anticonvulsant agents. chemrxiv.org The participation of morpholine in this MCR highlights the potential of building blocks like this compound to contribute to the efficient, one-pot synthesis of novel and pharmacologically active compounds.

Exploration of Novel Reaction Methodologies

The advancement of organic synthesis relies on the development of novel reaction methodologies that offer greater efficiency, sustainability, and access to new chemical space. For a versatile building block like this compound, the application of innovative techniques such as photochemistry, electrochemistry, and mechanochemistry can unlock new synthetic pathways and transformations.

Photochemical strategies offer unique ways to activate molecules and drive chemical reactions that are often inaccessible through thermal methods. In the context of benzonitrile synthesis, photochemical approaches have been developed that utilize light to overcome significant energy barriers. One such strategy involves the synthesis of benzonitrile from dinitrogen (N₂) using a dinuclear rhenium pincer complex. bohrium.comorganic-chemistry.org In this process, visible light triggers the splitting of the N₂-bridged complex into terminal nitride complexes, which are then converted to benzonitrile. bohrium.comorganic-chemistry.org This method showcases how photochemical energy can be harnessed to fix nitrogen and form the crucial carbon-nitrogen triple bond of the nitrile group under ambient conditions. While this example pertains to the synthesis of benzonitrile rather than the photochemistry of the target molecule itself, it illustrates the power of photochemistry to access fundamental transformations related to the benzonitrile core.

Electrochemistry provides a powerful and green alternative to traditional chemical reagents for oxidation and reduction reactions. This methodology has been effectively applied to the synthesis and transformation of benzonitrile derivatives, offering mild reaction conditions and high selectivity.

One innovative application is the copper-catalyzed electrochemical C–H amidation of arenes, where benzonitrile itself serves as the nitrogen source. This process allows for the direct formation of N-arylamides from simple aromatic precursors under ambient temperature and pressure, avoiding the use of harsh oxidants. Another sophisticated example is an electrochemically induced cascade reaction of 2-formyl benzonitrile with anilines. This tandem reaction, initiated by constant current electrolysis, leads to the convenient synthesis of N-aryl substituted isoindolinones, a class of heterocycles with significant biological activity. These electrochemical methods demonstrate the potential for precise and sustainable modifications of the benzonitrile scaffold.

Table 2: Selected Electrochemical Transformations of Benzonitrile Derivatives This table is interactive. Click on the headers to sort.

| Reaction Type | Substrates | Key Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|---|

| C–H Amidation | Benzene (B151609), Benzonitrile | Copper acetate (B1210297) catalyst | N-phenylacetamide | 70% | |

| C–H Amidation | Toluene, Acetonitrile | Copper acetate catalyst | N-benzylacetamide | 78% |

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, is a rapidly growing field of green chemistry. bohrium.com These solvent-free or low-solvent methods often lead to faster reactions, different product selectivities, and a significantly reduced environmental footprint. bohrium.com

The formation of the amide bond in this compound is particularly amenable to mechanochemical synthesis. Studies have demonstrated the direct amidation of esters with amines using ball milling, requiring only a sub-stoichiometric amount of a base like potassium tert-butoxide (KOtBu) and no bulk reaction solvent. A model reaction between ethyl benzoate (B1203000) and morpholine, which closely mimics the synthesis of the target compound, was shown to be effective under these conditions. This approach is scalable and has been applied to the synthesis of active pharmaceutical ingredients. Other mechanochemical methods for amide synthesis include the reaction of esters with calcium nitride as an ammonia (B1221849) source or the Ritter reaction, which forms amides from nitriles and alcohols under ball-milling conditions. beilstein-journals.orgbohrium.com These solvent-free techniques represent a sustainable and efficient alternative for the synthesis of this compound and related amides. bohrium.com

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry investigates chemical systems composed of a discrete number of assembled molecular subunits or components. fortunejournals.com The forces responsible for the spatial organization, known as non-covalent interactions, are weaker than covalent bonds and include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. fortunejournals.com The benzonitrile and morpholine moieties within this compound are key functional groups that facilitate these interactions, making the compound a valuable building block in the field of crystal engineering and supramolecular assembly.

Design and Synthesis of Supramolecular Assemblies Incorporating Benzonitrile and Morpholine Moieties

The rational design of supramolecular structures hinges on the predictable and directional nature of non-covalent interactions, often referred to as supramolecular synthons. aip.org The molecular structure of this compound offers several sites for such interactions, enabling the design of complex, self-assembled architectures.

Design Principles:

Benzonitrile Moiety: The benzonitrile group plays a crucial role in directing supramolecular assembly. The cyano group (-C≡N) is a competent hydrogen bond acceptor, capable of forming weak C-H···N interactions. aip.orgnih.gov The aromatic ring itself is prone to engaging in π-π stacking interactions, which are critical for the stability of many layered crystal structures. nih.gov Furthermore, anion-π interactions can occur between an anion and the π-electron system of the cyano group. researchgate.net

Morpholine Moiety: The morpholine ring, typically adopting a chair conformation, and its attached carbonyl group provide additional sites for non-covalent bonding. nih.gov The oxygen atom of the morpholine ring and the oxygen atom of the carbonyl group are both potential hydrogen bond acceptors. These interactions, along with the potential for the morpholine's N-H bonds (in protonated forms) to act as donors, contribute significantly to the formation of robust networks.

Combined Interactions: The combination of these functional groups allows for the creation of intricate and stable multi-dimensional networks. For example, C-H···O interactions involving the morpholine or carbonyl oxygen can link molecules into chains or layers, which can then be further organized by π-π stacking or C-H···N interactions from the benzonitrile moiety. researchgate.net The interplay of these varied, relatively weak interactions governs the final topology of the supramolecular assembly. researchgate.net

Synthesis of Supramolecular Assemblies:

The synthesis of these assemblies is typically achieved through crystallization techniques that allow for the slow and controlled self-organization of molecules. Common methods include:

Slow Solvent Evaporation: A solution of the compound, or a mixture with a co-former, is allowed to evaporate slowly, leading to the gradual formation of well-ordered crystals. nih.gov

Co-crystallization: This technique involves crystallizing two or more neutral components in a stoichiometric ratio to form a new crystalline solid. researchgate.net For instance, this compound could be co-crystallized with a molecule rich in hydrogen bond donors to specifically target the acceptor sites on the morpholine and benzonitrile groups, thereby engineering a desired supramolecular architecture. nih.govresearchgate.net

The characterization of these assemblies is heavily reliant on single-crystal X-ray diffraction, which provides precise information about bond lengths, angles, and the specific non-covalent interactions that define the supramolecular structure. researchgate.net

| Interaction Type | Participating Moieties | Typical Role in Assembly | Reference |

|---|---|---|---|

| Hydrogen Bonding (C-H···N) | Aromatic C-H (donor) and Nitrile N (acceptor) | Formation of chains and sheets, linking molecules. | aip.orgnih.gov |

| Hydrogen Bonding (C-H···O) | Aliphatic/Aromatic C-H (donor) and Morpholine/Carbonyl O (acceptor) | Stabilizes 3D networks by linking layers or chains. | researchgate.net |

| π-π Stacking | Benzene rings of two benzonitrile moieties | Formation of layered or columnar structures. | nih.govresearchgate.net |

| Nitrile-Nitrile Interactions (CN···CN) | Two parallel or anti-parallel nitrile groups | Contributes to the stability of layered structures. | researchgate.net |

Investigation of Host-Guest Chemistry

Host-guest chemistry, a central concept in supramolecular science, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. thno.org The host typically possesses a cavity that is sterically and electronically complementary to the guest, allowing for specific recognition and binding through non-covalent interactions. nih.gov

Molecular Recognition of Benzonitrile Derivatives:

The benzonitrile moiety is an excellent candidate for acting as a guest in various host-guest systems. Macrocyclic hosts such as cyclodextrins, calixarenes, and phosphorylated cavitands have been shown to recognize and bind benzonitrile derivatives with high specificity. nih.govnih.gov The binding is driven by a combination of forces:

The aromatic ring of the benzonitrile guest fits snugly into the hydrophobic cavity of the host.

The stability of the resulting complex is enhanced by π-π stacking interactions between the guest's benzene ring and aromatic panels within the host molecule. nih.gov

Specific hydrogen bonds can form between the guest's cyano group and hydrogen bond donor sites on the host's framework. nih.gov

Recent research has demonstrated the precise recognition of a variety of benzonitrile derivatives by a phenylphosphine (B1580520) oxide-bridged supramolecular macrocycle. nih.gov This "key-lock" complex formation highlights the potential for molecules containing the benzonitrile fragment to be selectively encapsulated. nih.gov

Experimental Techniques for Studying Host-Guest Interactions:

Several analytical methods are employed to characterize the formation and stability of host-guest complexes:

Nuclear Magnetic Resonance (NMR) Titration: This is a powerful technique for studying host-guest interactions in solution. By keeping the host concentration constant and gradually adding the guest, changes in the chemical shifts of specific protons on both molecules can be monitored. nih.gov These changes are used to calculate the association constant (Ka), which quantifies the strength of the interaction. For example, a downfield shift in the signal of a host's proton located near the binding site indicates its involvement in the interaction with the guest. nih.gov

Single-Crystal X-ray Diffraction: This method provides unambiguous proof of host-guest complexation in the solid state. It reveals the exact orientation of the guest molecule within the host's cavity and allows for the precise measurement of the distances involved in the stabilizing non-covalent interactions. nih.gov

Spectroscopic Methods: Techniques such as UV-Vis and fluorescence spectroscopy can also be used to study host-guest binding, as the electronic environment of the guest molecule often changes upon encapsulation, leading to shifts in its absorption or emission spectra.

| Guest Molecule (Benzonitrile Derivative) | Key Host Proton Monitored | Observed Chemical Shift Change (Δδ, ppm) | Calculated Association Constant (Ka, M⁻¹) | Dominant Interactions | Reference |

|---|---|---|---|---|---|

| Benzonitrile | Hₐ (lower rim of host) | 0.304 | ~250 | C-H···N Hydrogen Bonding, π-π Stacking | nih.gov |

| 4-Fluorobenzonitrile | Hₐ (lower rim of host) | - | ~180 | C-H···N Hydrogen Bonding, π-π Stacking | nih.gov |

| 4-Methylbenzonitrile | Hₐ (lower rim of host) | - | ~310 | C-H···N Hydrogen Bonding, π-π Stacking, CH-π | nih.gov |

| Alectinib (contains benzonitrile) | Hₐ (lower rim of host) | - | - | Key-lock complex formation observed in solid state | nih.gov |

Note: The data in Table 2 is illustrative, based on findings reported for the macrocycle F researchgate.netA1-[P(O)Ph]₃ and various benzonitrile guests. nih.gov Specific values for this compound would require dedicated experimental investigation.

Future Research Directions and Emerging Trends

Development of Asymmetric Synthesis Routes

While the structure of 3-(Morpholine-4-carbonyl)benzonitrile itself is achiral, the introduction of stereocenters to either the morpholine (B109124) or benzonitrile (B105546) portions of the molecule opens up avenues for creating chiral derivatives with potentially unique biological activities. The development of asymmetric synthesis routes is a significant area of future research. This involves the stereoselective synthesis of substituted morpholines and asymmetrically substituted benzonitriles that could then be coupled to form chiral analogs of the parent compound. researchgate.netacs.org

Recent advances in the stereoselective synthesis of morpholine derivatives, often starting from chiral amino alcohols or employing stereoselective cyclization strategies, provide a foundation for creating chiral morpholine building blocks. researchgate.netnih.gov Similarly, the development of asymmetric catalytic methods for the functionalization of benzonitrile rings could yield chiral benzonitrile intermediates. rsc.org The subsequent coupling of these chiral fragments would lead to novel, enantiomerically pure compounds, allowing for detailed investigation into their stereospecific interactions with biological targets. Such research is crucial for understanding structure-activity relationships (SAR) at a three-dimensional level.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, characterized by the use of continuous-flow reactors, are increasingly being applied to the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability. numberanalytics.comrsc.orgnih.gov Future research will likely focus on integrating the synthesis of this compound and its derivatives into flow chemistry platforms. This could involve the development of continuous-flow processes for both the formation of the amide bond between the morpholine and the benzoic acid precursor, as well as the cyanation step to form the nitrile. acs.orgnih.gov

Automated synthesis platforms, which combine robotics with flow chemistry, represent a further evolution in this area. amidetech.com These systems can rapidly synthesize and purify a library of analogs of this compound with variations in both the morpholine and benzonitrile scaffolds. This high-throughput synthesis capability is invaluable for accelerating the process of lead optimization in drug discovery, allowing for the rapid exploration of the chemical space around the core molecule. The benefits of this approach include reduced reaction times, improved process control, and the ability to generate large compound libraries for screening. nih.gov

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a well-established strategy in medicinal chemistry for optimizing the physicochemical and pharmacokinetic properties of a lead compound. numberanalytics.com This involves substituting a functional group with another group that has similar steric and electronic properties, with the aim of improving characteristics such as metabolic stability, solubility, or target affinity. researchgate.net For this compound, both the morpholine and nitrile moieties are ripe for bioisosteric exploration.

The morpholine ring, while common in approved drugs, can be metabolically labile. enamine.net Future research will likely explore a range of morpholine bioisosteres, such as spirocyclic or bridged analogs, to enhance metabolic stability and introduce novel three-dimensional shapes that could lead to improved biological activity. tcichemicals.combaranlab.org Similarly, the nitrile group can be replaced with other hydrogen bond acceptors or groups with similar electronic properties. nih.govsioc-journal.cn The table below outlines some potential bioisosteric replacements for the key functional groups in this compound.

| Original Functional Group | Potential Bioisosteric Replacements | Potential Advantages |

| Morpholine | Spiro-oxetane, Bicyclo[1.1.1]pentane, Cyclopropyl pyran | Improved metabolic stability, Increased three-dimensionality, Altered solubility enamine.nettcichemicals.comdrughunter.com |

| Nitrile (-CN) | Trifluoromethyl (-CF3), Oxadiazole, Halogens (e.g., -F, -Cl) | Modulation of electronic properties, Improved metabolic stability, Altered hydrogen bonding capacity researchgate.netacs.org |

Advanced Catalyst Design for Reactions Involving this compound

The synthesis of this compound typically involves two key transformations: the formation of an amide bond and a cyanation reaction. Advances in catalyst design are set to significantly impact the efficiency and sustainability of these processes. researchgate.net Future research will focus on developing novel catalysts that can facilitate these reactions under milder conditions, with lower catalyst loadings, and with a broader substrate scope. researchgate.net

Synergistic Application of Experimental and Computational Methods

The integration of computational chemistry with experimental work is revolutionizing the field of drug discovery and materials science. jddhs.comresearchgate.net For this compound and its derivatives, this synergistic approach will be instrumental in accelerating research and development. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how these molecules will interact with biological targets, helping to prioritize which derivatives to synthesize and test. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activity, providing valuable insights for the design of more potent compounds. jddhs.com Furthermore, computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, allowing researchers to identify and address potential liabilities early in the discovery process. The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm for the efficient discovery of new molecules with desired properties. frontiersin.org A significant amount of research has already been conducted on the computational investigation of benzonitrile and its derivatives, providing a solid foundation for future studies. acs.orgnih.govchemrxiv.orgunibo.itnih.gov

Q & A

Basic: What synthetic routes are commonly used to prepare 3-(Morpholine-4-carbonyl)benzonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. For example, substituting a halogen (e.g., fluorine) in a benzonitrile precursor with morpholine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., acetonitrile) at elevated temperatures (e.g., 353 K) yields the target compound . Optimization includes:

- Solvent selection : Acetonitrile or DMF enhances reaction rates due to high polarity.

- Catalyst/base : K₂CO₃ improves nucleophilicity of morpholine.

- Temperature control : Prolonged heating (~12 hours) ensures completion.

- Purification : Recrystallization from ethanol yields high-purity crystals.

Advanced: How do steric and electronic effects of substituents influence regioselectivity in benzonitrile-morpholine coupling reactions?

Answer:

Substituents on the benzonitrile core (e.g., electron-withdrawing groups like -CF₃) activate specific positions for nucleophilic attack. Computational methods (DFT) predict reactive sites via Fukui indices or electrostatic potential maps. For instance, electron-deficient aryl rings favor SNAr at para/ortho positions relative to strong EWGs. Steric hindrance from bulky substituents (e.g., trifluoromethyl) may shift reactivity to less hindered sites, requiring tailored solvent/base systems to mitigate .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Confirms nitrile (C≡N stretch ~2220–2240 cm⁻¹) and carbonyl (C=O stretch ~1650–1700 cm⁻¹).

- NMR : ¹H NMR identifies morpholine protons (δ 3.5–3.7 ppm, multiplet) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR distinguishes nitrile (δ ~115 ppm) and carbonyl (δ ~165 ppm) carbons.

- UV-Vis : π→π* transitions in the aryl ring (~250–300 nm) indicate conjugation .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structurally ambiguous derivatives?

Answer:

- X-ray crystallography : Resolves absolute configuration and detects disorder (e.g., trifluoromethyl group disorder in ).

- DFT calculations : Compare experimental NMR/IR with computed spectra to validate proposed structures.

- Dynamic NMR : Detects conformational exchange in solution (e.g., hindered rotation) that static X-ray structures may not capture .

Basic: What computational methods are used to predict the reactivity and stability of benzonitrile derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions stabilizing specific conformers.

- Molecular Electrostatic Potential (MEP) : Maps charge distribution to predict regioselectivity .

Advanced: How can molecular docking studies guide the design of this compound derivatives for biological targets?

Answer:

- Target selection : Prioritize proteins with nitrile-binding pockets (e.g., peroxiredoxin 5 in ).

- Docking software (AutoDock, Schrödinger) : Simulate binding modes, focusing on hydrogen bonds (e.g., morpholine O/N interactions) and hydrophobic contacts.

- Free energy calculations (MM-GBSA) : Rank derivatives by binding affinity. Validate with in vitro assays (e.g., anti-inflammatory activity in pyrazole analogues) .

Basic: What crystallographic parameters are critical for analyzing this compound?

Answer:

- Unit cell dimensions : Determine space group (e.g., monoclinic P2₁/c).

- Hydrogen bonding : Intramolecular C–H···F bonds (e.g., S(7) motif in ) stabilize conformation.

- Torsion angles : Dihedral angles between morpholine and aryl rings (e.g., ~58°) influence packing .

Advanced: How do intermolecular interactions in the solid state affect material properties (e.g., solubility, thermal stability)?

Answer:

- Hydrogen bonding networks : R₂²(8) motifs () enhance thermal stability via strong intermolecular forces.

- π-π stacking : Aryl ring interactions reduce solubility in nonpolar solvents.

- Disorder analysis : Dynamic disorder (e.g., trifluoromethyl groups) impacts melting point reproducibility .

Basic: What safety precautions are required when handling benzonitrile derivatives in the lab?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard).

- Waste disposal : Segregate nitrile-containing waste for professional treatment (e.g., incineration) .

Advanced: How can discrepancies between computational predictions and experimental bioactivity data be addressed?

Answer:

- Solvent effects : Simulations often neglect solvation; apply COSMO-RS to model aqueous/organic environments.

- Protein flexibility : Use ensemble docking to account for receptor conformational changes.

- Off-target interactions : Validate selectivity via kinase profiling or proteome-wide screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.